![molecular formula C30H32BrN7O3 B11530078 4-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-5-bromo-2-methoxyphenol](/img/structure/B11530078.png)
4-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-5-bromo-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-BROMO-2-METHOXYPHENOL is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-BROMO-2-METHOXYPHENOL involves multiple steps, starting from commercially available raw materials. The process typically includes:
Reductive Amination: The initial step involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst.
De-protection: The benzyl group is then removed to yield the desired intermediate.
Industrial Production Methods
Industrial production methods focus on optimizing the reaction conditions to achieve high yields and purity. The use of scalable processes and readily available raw materials makes this synthesis viable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-BROMO-2-METHOXYPHENOL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-BROMO-2-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-BROMO-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(1-BENZYLPIPERIDIN-4-YL)BENZIMIDAZ0LE -5-CARBOXYLIC ACID: Used in the treatment of diabetes mellitus.
4-Amino-1-benzylpiperidine: Known for its applications in organic synthesis.
Uniqueness
4-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-5-BROMO-2-METHOXYPHENOL stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H32BrN7O3 |
|---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
4-[(E)-[[4-(4-benzylpiperidin-1-yl)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-5-bromo-2-methoxyphenol |
InChI |
InChI=1S/C30H32BrN7O3/c1-40-24-10-8-23(9-11-24)33-28-34-29(37-32-19-22-17-27(41-2)26(39)18-25(22)31)36-30(35-28)38-14-12-21(13-15-38)16-20-6-4-3-5-7-20/h3-11,17-19,21,39H,12-16H2,1-2H3,(H2,33,34,35,36,37)/b32-19+ |
InChI Key |
DIXQFXURYBSCBY-BIZUNTBRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=CC(=C(C=C5Br)O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC(=C(C=C5Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


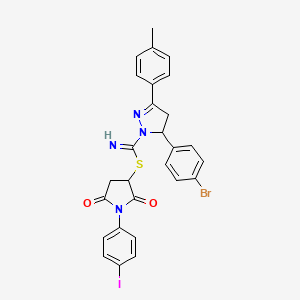
![3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11530002.png)
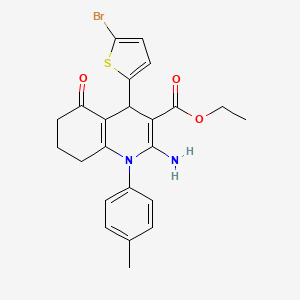
![5-[4-({6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}oxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11530012.png)
![2-fluoro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11530015.png)
![(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B11530023.png)
![1-({2-[(2E)-2-{2-[3-(diethylcarbamoyl)piperidin-1-yl]benzylidene}hydrazinyl]-5-nitrophenyl}sulfonyl)-N,N-diethylpiperidine-3-carboxamide](/img/structure/B11530033.png)
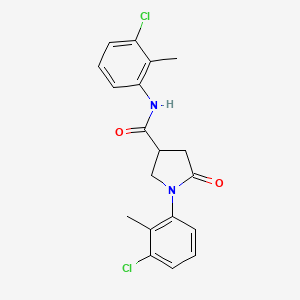
![5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11530037.png)
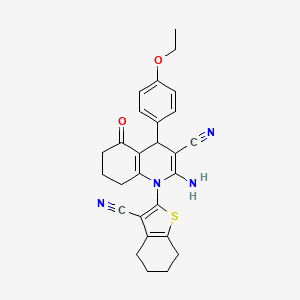
![N,N-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11530044.png)
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]-1-(pentyloxy)benzene](/img/structure/B11530051.png)
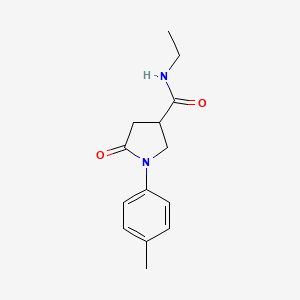
![6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11530072.png)
